2-Tert-butoxy-2-oxoethylzinc chloride

Continuous Flow Synthesis Process Chemistry Organozinc Reagents

Choose 2-Tert-butoxy-2-oxoethylzinc chloride for its superior, documented performance over ethyl bromozincacetate. It delivers >75% Reformatsky yields, reduces enolate self-condensation, and provides 80-90% diastereoselectivity in asymmetric syntheses, minimizing purification costs. Its 95% yield consistency in continuous flow ensures reliable scale-up, and it offers a solid-supported option for extended use in automated platforms.

Molecular Formula C6H12ClO2Zn+
Molecular Weight 217.0 g/mol
CAS No. 321745-86-2
Cat. No. B1591561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butoxy-2-oxoethylzinc chloride
CAS321745-86-2
Molecular FormulaC6H12ClO2Zn+
Molecular Weight217.0 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C.Cl[Zn+]
InChIInChI=1S/C6H12O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1-4H3;1H;/q;;+2/p-1
InChIKeyCVUGJYNWMCAJLI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butoxy-2-oxoethylzinc chloride (CAS 321745-86-2): Organozinc Reagent for C–C Bond Formation


2-Tert-butoxy-2-oxoethylzinc chloride (CAS 321745-86-2), also known as tert-butyl (chlorozincio)acetate or (2-tert-butoxy-2-oxoethyl)zinc chloride, is a Reformatsky-type organozinc halide with the molecular formula C₆H₁₁ClO₂Zn and a molecular weight of 215.98–216.0 g/mol [1]. It is commercially supplied as a 0.5 M solution in tetrahydrofuran (THF) or diethyl ether . The reagent bears a tert-butyl ester moiety that serves as a protected carboxylic acid, enabling subsequent deprotection under acidic conditions . Its moderate nucleophilicity relative to Grignard or organolithium reagents imparts high functional group tolerance, making it a selective reagent for C–C bond formation in the presence of sensitive functionalities [2].

Procurement Risk: Why 2-Tert-butoxy-2-oxoethylzinc chloride Cannot Be Substituted with Unverified Organozinc Halides


Reformatsky-type organozinc halides are not interchangeable reagents. Structural variations in the ester moiety—specifically the alkoxy group—directly affect solution stability, steric environment around the zinc center, and stereochemical outcomes in asymmetric transformations. For instance, crystallographic studies reveal that tert-butyl bromozincacetate and ethyl bromozincacetate adopt fundamentally different dimeric conformations in THF solution: the ethyl derivative exhibits a tub-shaped eight-membered ring with cis bromo and cis THF ligands, whereas the tert-butyl analog adopts a chair conformation with trans geometry [1]. These conformational differences translate into distinct reactivity profiles and stereoselectivity in carbon–carbon bond-forming reactions [2]. Furthermore, 2-tert-butoxy-2-oxoethylzinc chloride shows quantifiable reactivity decay after 10 days under ambient storage, necessitating procurement from suppliers with verified handling and packaging protocols . Substituting with an untested organozinc halide without comparable characterization risks irreproducible yields, altered selectivity, and failed scale-up campaigns.

Quantitative Performance Benchmarks for 2-Tert-butoxy-2-oxoethylzinc chloride Procurement Decisions


Cross-Coupling Yield Consistency in Continuous Flow Manufacturing of 2-Tert-butoxy-2-oxoethylzinc chloride

In continuous flow manufacturing using Corning Advanced-Flow™ reactors, 2-tert-butoxy-2-oxoethylzinc chloride demonstrates a yield consistency of 95% , which exceeds the typical batch-mode variability observed for ethyl bromozincacetate and other Reformatsky reagents. This yield advantage is attributed to precise thermal control and minimized pyrophoric risk inherent to flow processing . For procurement decisions, this directly translates to kilogram-scale availability with reproducible batch quality .

Continuous Flow Synthesis Process Chemistry Organozinc Reagents

Reformatsky Reaction Yields of 2-Tert-butoxy-2-oxoethylzinc chloride with Aromatic Aldehydes

In Reformatsky additions to aromatic aldehydes, 2-tert-butoxy-2-oxoethylzinc chloride delivers yields exceeding 75%, with electron-deficient aldehydes affording higher yields than electron-rich substrates . By comparison, in situ generated Reformatsky reagents from ethyl bromozincacetate typically produce yields in the 60–70% range under analogous conditions when using standard zinc powder activation . The tert-butyl ester variant benefits from reduced competitive self-condensation of the zinc enolate intermediate, a known side reaction that erodes yields with ethyl ester-derived reagents [1].

Reformatsky Reaction Aldehyde Addition β-Hydroxyester Synthesis

Diastereoselectivity in Michael Additions of 2-Tert-butoxy-2-oxoethylzinc chloride to α,β-Unsaturated Ketones

Conjugate additions of 2-tert-butoxy-2-oxoethylzinc chloride to α,β-unsaturated ketones proceed with 80–90% diastereoselectivity when catalyzed by (−)-sparteine . This stereoselectivity is markedly higher than that observed with the ethyl bromozincacetate analog, which under similar chiral ligand conditions typically achieves diastereoselectivities in the 60–70% range . The enhanced selectivity originates from the steric bulk of the tert-butyl ester, which restricts the conformational flexibility of the zinc enolate intermediate during the C–C bond-forming step .

Asymmetric Synthesis Michael Addition Diastereoselectivity

Solid-Supported Stabilization of 2-Tert-butoxy-2-oxoethylzinc chloride for Extended Reagent Lifetime

2-Tert-butoxy-2-oxoethylzinc chloride can be loaded onto C8-silica gel at a loading of 2 mmol reagent per gram of C8-silica gel (spherical endcapped, 70 Å, 40–75 μm) to produce a stabilized solid-supported reagent [1]. This solid-supported formulation extends the practical working lifetime of the reagent beyond the 10-day window observed for solution-phase storage under inert atmosphere . In contrast, ethyl bromozincacetate solutions exhibit similar or faster decomposition profiles but lack published data on comparable solid-supported stabilization protocols . The stabilized form facilitates automated synthesis platforms and improves procurement logistics by decoupling reagent acquisition from immediate consumption schedules.

Reagent Stabilization Solid-Phase Synthesis Organozinc Handling

High-Value Application Scenarios Where 2-Tert-butoxy-2-oxoethylzinc chloride Outperforms Generic Organozinc Halides


Kilogram-Scale Continuous Flow Synthesis Requiring Reproducible Cross-Coupling Yields

Process chemists scaling Negishi or Reformatsky couplings to kilogram quantities should select 2-tert-butoxy-2-oxoethylzinc chloride for its demonstrated 95% yield consistency in continuous flow reactors . This reproducibility reduces batch-to-batch variability and associated quality control costs compared to in situ generated ethyl bromozincacetate, which exhibits yield fluctuations exceeding 10% in batch mode due to zinc activation heterogeneity .

Synthesis of β-Hydroxyesters from Electron-Deficient Aromatic Aldehydes

Medicinal chemists targeting β-hydroxyester intermediates via Reformatsky addition to electron-deficient aromatic aldehydes should procure 2-tert-butoxy-2-oxoethylzinc chloride rather than ethyl bromozincacetate. The tert-butyl ester variant delivers yields >75% under standard conditions , whereas ethyl ester-derived reagents produce yields of only 60–70% due to competitive enolate self-condensation . This yield differential translates to fewer synthetic steps and lower material costs.

Asymmetric Michael Addition to α,β-Unsaturated Ketones for Chiral Building Blocks

Synthetic groups engaged in asymmetric synthesis of chiral intermediates should prioritize 2-tert-butoxy-2-oxoethylzinc chloride for Michael additions to α,β-unsaturated ketones. When catalyzed by (−)-sparteine, the reagent achieves 80–90% diastereoselectivity , a 20-percentage-point improvement over the ethyl bromozincacetate analog (60–70% de) . This enhanced stereocontrol minimizes costly chromatographic separation of diastereomers and improves overall process mass intensity.

Automated Parallel Synthesis Using Solid-Supported Reagents

High-throughput synthesis laboratories and automated medicinal chemistry platforms should select 2-tert-butoxy-2-oxoethylzinc chloride for solid-supported formulation. Loading onto C8-silica gel at 2 mmol/g produces a stabilized reagent that extends working lifetime beyond the 10-day solution-phase window [1], enabling long-term storage and on-demand use in automated synthesizers. Ethyl bromozincacetate lacks published protocols for analogous solid-supported stabilization , limiting its utility in automated workflows.

Technical Documentation Hub

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